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Compound of Interest

Compound Name: D-2-thiolhistidine

Cat. No.: B1579139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-2-thiolhistidine's performance with

other relevant biological molecules, supported by available experimental data. We delve into its

antioxidant capabilities, potential signaling pathway interactions, and metal-chelating

properties, offering insights for its application in research and drug development.

Executive Summary
D-2-thiolhistidine, a sulfur-containing analogue of the amino acid histidine, demonstrates

significant potential as a potent antioxidant. While quantitative data on the free form of D-2-
thiolhistidine is limited in publicly available literature, studies on its incorporation into peptides

reveal a marked enhancement of antioxidant and radical scavenging activities compared to

their native histidine counterparts. This suggests a high specificity of the 2-thiolhistidine moiety

in mitigating oxidative stress. Its structural similarity to the well-characterized antioxidant L-

ergothioneine further implies a significant role in cellular defense, although direct comparative

studies on their specificity are yet to be extensively documented.

Comparative Antioxidant Performance
Direct quantitative antioxidant data, such as IC50 values from standardized assays like DPPH

and ABTS for free D-2-thiolhistidine, is not readily available in the current body of scientific

literature. However, a 2021 study by Ruggles et al. provides valuable comparative insights by
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incorporating 2-thiohistidine (a racemic mixture of D- and L-2-thiolhistidine) into bioactive

peptides and assessing their antioxidant capacities.

The study revealed that the substitution of histidine with 2-thiohistidine in peptides like

carnosine and GHK-tripeptide imparts strong antioxidant and radical-scavenging properties.

Notably, the 2-thiohistidine-containing peptides exhibited significantly greater hydroxyl and

ABTS radical scavenging activity than their histidine-containing counterparts[1][2]. The GHK-

tripeptide analogue with 2-thiohistidine was even capable of completely quenching hydroxyl

and ABTS radicals in the assays performed[1][2].

For contextual comparison, the antioxidant capacity of related thiol compounds is presented

below. It is crucial to note that these values are for different molecules and may not be directly

extrapolated to D-2-thiolhistidine.

Compound Assay IC50 Value Source

L-Ergothioneine
DPPH Radical

Scavenging

~5.53 TOSC units vs.

peroxyl radicals
[3]

Glutathione (GSH)
DPPH Radical

Scavenging

~80.52 ± 0.67%

scavenging rate

L-Cysteine
DPPH Radical

Scavenging

Not typically active in

DPPH assay

Ascorbic Acid (Vitamin

C)

DPPH Radical

Scavenging
~297.55 µg/mL

Trolox
ABTS Radical

Scavenging

IC50 ~3.765 ± 0.083

µg/mL

TOSC (Total Oxyradical Scavenging Capacity) units are a measure of antioxidant activity.

Higher values indicate greater scavenging capacity.

Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the

design of comparative studies involving D-2-thiolhistidine.
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DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or

electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored

DPPH to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

Reaction Mixture: In a 96-well plate, add a defined volume of the test compound (D-2-
thiolhistidine or other antioxidants) at various concentrations to the DPPH solution.

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30

minutes).

Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the

following formula:

where Abs_control is the absorbance of the DPPH solution without the sample, and

Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the

concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can then

be determined from a plot of % inhibition against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS

radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is

measured by the decrease in absorbance.

Protocol:
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Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with

2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for

12-16 hours before use.

Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline

(PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

Reaction Mixture: Add a small volume of the test compound at various concentrations to the

ABTS•+ working solution.

Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).

Measurement: Measure the absorbance at 734 nm.

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the

DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity

(TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-

soluble vitamin E analog.

Signaling Pathway Modulation: The Keap1-Nrf2
Pathway
Thiol-containing antioxidants are known to interact with the Keap1-Nrf2 signaling pathway, a

critical cellular defense mechanism against oxidative stress. While direct evidence for D-2-
thiolhistidine's activation of this pathway is yet to be established, its structural features

suggest a high probability of such an interaction.

Workflow of Keap1-Nrf2 Activation:
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Caption: The Keap1-Nrf2 antioxidant response pathway.

Under normal conditions, Keap1 binds to the transcription factor Nrf2, leading to its

ubiquitination and subsequent degradation by the proteasome. Oxidative stress or the

presence of thiol-reactive compounds can modify cysteine residues on Keap1, disrupting its

interaction with Nrf2. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant

Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes.
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Metal Chelation
The imidazole ring and the thiol group in D-2-thiolhistidine provide potential sites for metal

chelation. This is a significant aspect of its biological activity, as transition metals like copper

and iron can catalyze the formation of highly reactive hydroxyl radicals via Fenton-like

reactions. By chelating these metals, D-2-thiolhistidine could prevent this pro-oxidant activity.

The study by Ruggles et al. (2021) also demonstrated the copper-binding properties of 2-

thiohistidine-containing peptides.

Logical Relationship of Metal Chelation and Antioxidant Activity:
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Caption: Metal chelation by D-2-thiolhistidine prevents ROS generation.

Conclusion
D-2-thiolhistidine emerges as a promising molecule with significant, albeit not fully quantified,

antioxidant potential. Its ability to enhance the radical scavenging properties of peptides points

to a high degree of specificity in its interactions within biological systems. Further research,

particularly quantitative studies on the free form of D-2-thiolhistidine and its direct comparison

with L-ergothioneine and other biological thiols, is warranted to fully elucidate its therapeutic

and research applications. The experimental protocols and pathway diagrams provided in this

guide offer a framework for such future investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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